3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde

Lipophilicity Drug-likeness Physicochemical properties

3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (CAS 491851-43-5) is a synthetic phenolic aldehyde belonging to the isovanillin class, specifically characterized as a 5-isopropyl-substituted 3-hydroxy-4-methoxybenzaldehyde. With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, it is primarily offered as a research chemical intermediate with a typical commercial purity of 95-98%.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 491851-43-5
Cat. No. B3268654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde
CAS491851-43-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=C1)C=O)OC)O
InChIInChI=1S/C11H14O3/c1-7(2)9-4-8(6-12)5-10(14-3)11(9)13/h4-7,13H,1-3H3
InChIKeyKNAHDZGICFFGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (CAS 491851-43-5): A 5-Substituted Isovanillin Derivative


3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (CAS 491851-43-5) is a synthetic phenolic aldehyde belonging to the isovanillin class, specifically characterized as a 5-isopropyl-substituted 3-hydroxy-4-methoxybenzaldehyde . With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, it is primarily offered as a research chemical intermediate with a typical commercial purity of 95-98% . Its structure places it within a group of compounds historically investigated for their inhibitory activity against catechol O-methyltransferase (COMT), where the nature of the 5-position substituent is a critical determinant of potency [1].

The Selectivity Risk of Unsubstituted Isovanillin: Why 5-Isopropyl Modification Matters


Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a known potent inhibitor of aldehyde oxidase, with a reported Ki of 0.664 µM . However, its pharmacological utility is constrained by its metabolic vulnerability; it is a substrate for aldehyde dehydrogenase, leading to rapid conversion to isovanillic acid [1]. The introduction of a substituent at the 5-position, such as an isopropyl group, is a classic medicinal chemistry strategy to modulate both enzyme inhibitory potency and metabolic stability. In a foundational study on COMT inhibitors, 5-substituted isovanillins demonstrated that the steric and electronic properties of this substituent directly control inhibitory activity, making unsubstituted analogs inappropriate substitutes for structure-activity relationship (SAR)-driven applications [2].

Quantitative Differentiation of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (CAS 491851-43-5) vs. Comparators


Predicted LogP and Steric Bulk Differentiation from Unsubstituted Isovanillin

The 5-isopropyl group significantly increases the predicted lipophilicity of the molecule compared to the parent compound isovanillin. Based on predicted values, the target compound has a higher LogP, which directly impacts membrane permeability and metabolic routing. While isovanillin has a molecular weight of 152.15 g/mol, the target compound's weight is 194.23 g/mol, reflecting the added steric bulk . This difference is crucial for target binding in hydrophobic enzyme pockets.

Lipophilicity Drug-likeness Physicochemical properties

Class-Level COMT Inhibitory Potential of 5-Substituted Isovanillins vs. Vanillin Isomers

A foundational study by Borchardt et al. (1982) established the SAR for 5-substituted isovanillins as COMT inhibitors. The study demonstrated that substituents at the 5-position of 3-hydroxy-4-methoxybenzaldehyde greatly influence inhibitory potency, with electron-withdrawing groups enhancing activity [1]. While the 5-isopropyl analog was not specifically reported in the abstract, its class membership suggests potential as a COMT inhibitor scaffold. The isopropyl group, being electron-donating, would be predicted to have a different potency profile compared to the nitro or halogen analogs reported to be most potent.

Catechol O-methyltransferase Enzyme inhibition Neurochemistry

Commercial Purity and Availability Profile for Procurement Decisions

The commercial availability of 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde is characterized by a standard purity of 95% (HPLC) , with some vendors offering quality control documentation including NMR, HPLC, and GC . In contrast, the parent compound isovanillin is a commodity chemical with wide availability and potentially lower cost . The target compound's status as a specialty research chemical implies batch-to-batch variability and higher procurement costs must be factored into experimental design.

Chemical procurement Research intermediate Purity analysis

High-Value Application Scenarios for 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde (CAS 491851-43-5)


Medicinal Chemistry: SAR Exploration of 5-Substituted Isovanillin COMT Inhibitors

This compound serves as a critical tool for generating a complete SAR picture within the isovanillin class of COMT inhibitors. By including the 5-isopropyl analog alongside previously reported 5-nitro and 5-halogen derivatives, researchers can deconvolute the steric and electronic contributions of the 5-position to enzyme inhibition and selectivity, as outlined in the foundational work by Borchardt et al. [1].

Chemical Biology: Investigating Aldehyde Oxidase vs. Aldehyde Dehydrogenase Substrate Specificity

Given that isovanillin is a potent aldehyde oxidase inhibitor (Ki = 0.664 µM) but a substrate for aldehyde dehydrogenase [2], the 5-isopropyl analog provides a structurally distinct probe. Its increased steric bulk and altered LogP (as evidenced by its molecular weight difference ) can be used to study the steric tolerance of these metabolizing enzymes, which is crucial for understanding the metabolic fate of benzaldehyde-based drug candidates.

Synthetic Chemistry: A Building Block for Novel Chalcones and Schiff Bases

The reactive aldehyde group of this compound makes it a versatile intermediate for condensation reactions to form chalcones or Schiff bases . The presence of the 5-isopropyl group introduces a unique lipophilic domain into these derivative libraries, which can be exploited to probe hydrophobic binding pockets in biological targets or to tune physicochemical properties of the final products.

Procurement: Sourcing a Specialty Research Intermediate with Defined Specifications

For laboratories requiring a non-commodity isovanillin derivative with verified purity for reproducible research, this compound is commercially available at 95-98% purity with supporting analytical documentation (HPLC, NMR, GC) . Its procurement, while more involved than sourcing unsubstituted isovanillin, ensures a defined chemical entity for research purposes where isomeric purity is critical [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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